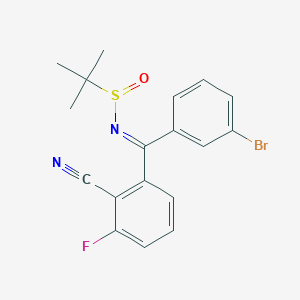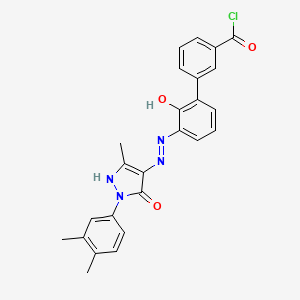
1-(3-Bromopyridin-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopyridin-4-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Métodos De Preparación
The synthesis of 1-(3-Bromopyridin-4-yl)piperazine typically involves the reaction of piperazine with 3-bromo-4-chloropyridine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(3-Bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, forming the corresponding pyridine derivative.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Buchwald-Hartwig amination to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .
Aplicaciones Científicas De Investigación
1-(3-Bromopyridin-4-yl)piperazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopyridin-4-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to the inhibition of neurotransmission and resulting in various pharmacological effects .
Comparación Con Compuestos Similares
1-(3-Bromopyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)piperazine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-(6-Bromopyridin-2-yl)piperazine: Another positional isomer with distinct chemical properties and reactivity.
1-(3-Bromopyridin-2-yl)piperazine: Differing in the position of the bromine atom, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C9H12BrN3 |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
1-(3-bromopyridin-4-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
Clave InChI |
JCPJXGYSIMZNRG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)

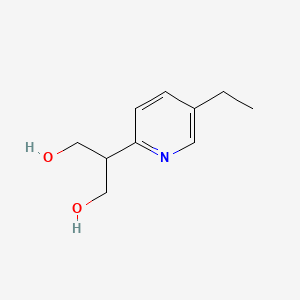
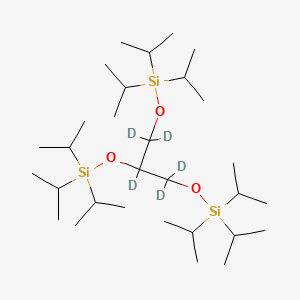
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
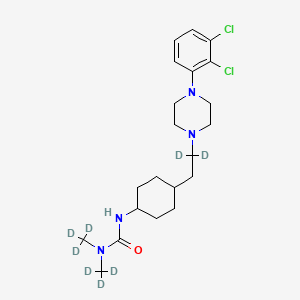
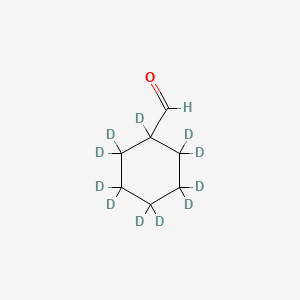
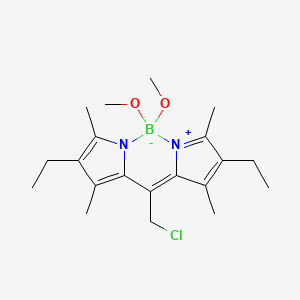
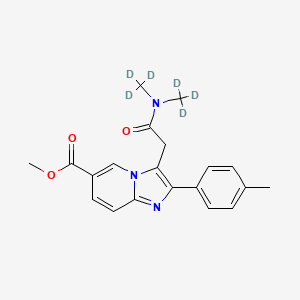
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
